Drinabant - 358970-97-5

Drinabant

Catalog Number: EVT-266528
CAS Number: 358970-97-5
Molecular Formula: C23H20Cl2F2N2O2S
Molecular Weight: 497.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AVE-1625 is an oral selective and potent antagonist of cannabinoid 1 (CB1) receptors having the same mechanism of action as rimonabant. It is currently developed in obesity and its associated comorbidities. AVE-1625 is also being developed for the treatment of Alzheimer disease.
Overview

Drinabant, also known as AVE-1625, is a selective antagonist of the cannabinoid receptor type 1. It has garnered attention for its potential in treating acute cannabinoid overdose and other conditions associated with cannabinoid use. Developed initially by Sanofi, the rights for further development have been licensed to Opiant Pharmaceuticals, which aims to create an injectable formulation for emergency situations .

Source and Classification

Drinabant is classified as a small molecule drug and belongs to the category of cannabinoid receptor antagonists. Its primary mechanism involves blocking the cannabinoid receptor type 1, which is implicated in various physiological processes including appetite regulation and pain sensation . The compound is derived from research into synthetic cannabinoids, which have been explored for their therapeutic potential since the identification of cannabinoid receptors in the early 1990s .

Synthesis Analysis

Methods and Technical Details

The synthesis of drinabant involves complex organic chemistry techniques aimed at constructing its unique molecular framework. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds typically include:

  1. Formation of Key Intermediates: Utilizing reactions such as cyclization and functional group transformations to create precursors.
  2. Final Assembly: Employing coupling reactions to assemble the final structure, often involving protecting groups to ensure selectivity during synthesis.
  3. Purification: Techniques like chromatography are commonly used to isolate and purify the final product.

The exact synthetic route for drinabant has not been publicly disclosed, but it is likely based on established methodologies for creating cannabinoid analogs .

Molecular Structure Analysis

Structure and Data

Drinabant's molecular structure can be characterized by its specific arrangement of atoms and functional groups that confer its pharmacological properties. The compound's chemical formula and structural data are essential for understanding its interactions with biological targets:

  • Chemical Formula: C20_{20}H24_{24}N2_{2}O
  • Molecular Weight: Approximately 312.42 g/mol
  • Structural Features: The compound includes a pyridine ring and various substituents that enhance its affinity for the cannabinoid receptor type 1.

The three-dimensional conformation of drinabant is crucial for its binding efficacy at the receptor site, influencing its pharmacodynamics and pharmacokinetics .

Chemical Reactions Analysis

Reactions and Technical Details

As a cannabinoid receptor antagonist, drinabant participates in several biochemical interactions within the body:

  1. Binding Affinity: Drinabant exhibits high affinity for the cannabinoid receptor type 1, effectively blocking endogenous cannabinoids like tetrahydrocannabinol.
  2. Receptor Interaction: The compound’s mechanism involves competitive inhibition at the receptor site, preventing activation by agonists.

These interactions can lead to various physiological effects, particularly in mitigating symptoms associated with cannabinoid overdose .

Mechanism of Action

Process and Data

Drinabant operates primarily through antagonism at the cannabinoid receptor type 1:

  • Inhibition of Cannabinoid Effects: By binding to the receptor without activating it, drinabant counteracts the effects of cannabinoids such as anxiety, hallucinations, and altered perception.
  • Pharmacokinetics: The drug's onset of action is critical in emergency situations; thus, Opiant Pharmaceuticals is focusing on an injectable formulation to ensure rapid delivery during acute episodes .

Clinical studies have demonstrated that oral forms of drinabant can effectively block both subjective and objective effects of inhaled tetrahydrocannabinol, supporting its role as a therapeutic agent in acute scenarios .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Drinabant possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data has not been disclosed but is typically determined during quality control assessments.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Drinabant's primary application lies in addressing acute cannabinoid overdose, particularly as incidents increase with the legalization of cannabis products:

  • Emergency Medicine: Its rapid action makes it suitable for emergency departments dealing with acute cases linked to synthetic cannabinoids or high-dose tetrahydrocannabinol ingestion.
  • Research Potential: Beyond immediate clinical applications, drinabant may serve as a tool in research settings exploring cannabinoid receptor biology and potential therapeutic interventions for obesity and cognitive disorders .
Historical Development and Discontinuation Rationale

Evolution of CB1 Receptor Antagonists in Pharmaceutical Research

The discovery of the endocannabinoid system (ECS) in the late 1980s revolutionized metabolic and neurological therapeutics. Cannabinoid receptor type 1 (CB1), predominantly located in the central nervous system and peripheral tissues (e.g., adipose tissue, liver), emerged as a prime target for obesity management. CB1 receptor antagonists were designed to modulate appetite and energy homeostasis by blocking endogenous cannabinoids like anandamide and 2-AG. Rimonabant (Sanofi), the first CB1 inverse agonist, demonstrated significant weight loss and metabolic benefits in clinical trials, prompting development of successors like drinabant, taranabant (Merck), and surinabant (Sanofi) [1] [7]. These compounds shared high CB1 affinity but exhibited varied pharmacokinetic profiles. Surinabant, for example, showed dose-dependent inhibition of THC-induced effects at plasma concentrations of 22–59 ng/mL, suggesting clinical utility at lower doses than rimonabant [2].

Table 1: Key CB1 Antagonists in Clinical Development

CompoundDeveloperPrimary IndicationClinical StageKey Characteristics
RimonabantSanofi-AventisObesityMarketed (2006-2008)First-in-class CB1 inverse agonist
Drinabant (AVE1625)Sanofi-AventisObesity/SchizophreniaPhase IIbSelective CB1 antagonist
Surinabant (SR147778)Sanofi-AventisSmoking cessationPhase IIHigh CB1 affinity; dose-dependent THC blockade
TaranabantMerckObesityPhase IIICB1 inverse agonist; withdrawn for adverse effects

Drinabant’s Transition from Multidisciplinary Therapeutic Agent to Obesity Focus

Drinabant (AVE-1625) entered development as a multidisciplinary therapeutic, with early-phase trials exploring applications in schizophrenia, Alzheimer’s disease, Parkinson’s disease, and nicotine dependence [1]. Its mechanism—competitive CB1 receptor antagonism—suggested broad neuromodulatory potential. Preclinical data indicated efficacy in reducing food intake and improving metabolic parameters, mirroring rimonabant’s effects. By the mid-2000s, Sanofi-Aventis narrowed drinabant’s focus exclusively to obesity, advancing it to Phase IIb trials as an adjunct to diet and exercise [1] [4]. This shift reflected strategic prioritization of metabolic disorders, driven by rimonabant’s initial commercial success and the global obesity epidemic.

Table 2: Drinabant’s Therapeutic Indication Evolution

PhasePrimary Indications InvestigatedOutcome
PreclinicalSchizophrenia, Alzheimer’s, nicotine dependencePromising in vitro CB1 binding affinity
Phase I/IIaMultidisciplinary (neurological/metabolic)Tolerability established; efficacy signals
Phase IIbObesity (monotherapy)Terminated due to class safety concerns

Discontinuation Drivers: Psychiatric Adverse Events in CB1 Antagonist Class

Drinabant’s development halted in the late 2000s following rimonabant’s market withdrawal. The EMEA suspended rimonabant in 2008 due to severe psychiatric adverse events—including depression, anxiety, and suicidal ideation—observed in post-marketing surveillance and the CRESCENDO trial (>30% psychiatric AE rate) [4] [7]. These effects were dose-dependent and linked to inverse agonism at central CB1 receptors, which modulate serotonin and dopamine pathways. Drinabant, though mechanistically distinct as a neutral antagonist, was discontinued preemptively amid industry-wide termination of CB1 programs [1] [9]. Taranabant’s discontinuation further validated class-wide risks, with Phase III data showing psychiatric AEs in early treatment days [4].

Table 3: Psychiatric Adverse Events in CB1 Antagonist Trials

CompoundStudyPsychiatric AE IncidenceRegulatory Outcome
RimonabantCRESCENDO>30% (anxiety, depression, insomnia)Withdrawn (2008)
TaranabantPhase IIIHigh early-phase AEs (Days 1–4)Development halted (2008)
DrinabantPhase IIbPreemptive terminationDiscontinued (2009)

Post-Withdrawal Recontextualization: Licensing for Acute Cannabinoid Overdose (ACO) Applications

In 2018, Opiant Pharmaceuticals licensed drinabant from Sanofi, repurposing it for acute cannabinoid overdose (ACO)—a condition with no approved antidote [1] [6] [10]. This repositioning leveraged drinabant’s ability to reverse THC intoxication. Phase I/II data showed oral drinabant (20–60 mg) blocked THC-induced tachycardia, body sway, and subjective "high" by 68–91% [1] [2]. ACO prevalence surged with cannabis legalization, driven by high-THC edibles (median 54 mg THC/dose vs. 7 mg in smoked cannabis) and synthetic cannabinoids (e.g., K2, Spice) [4] [6]. Opiant is developing an injectable formulation to accelerate onset—critical for emergency settings where oral dosing is impractical due to patients’ altered mental state [6] [10].

Table 4: Drinabant’s Repositioning for ACO: Key Evidence

Evidence BasisData SourceRelevance to ACO
THC antagonism efficacyPhase II challenge studies [1]68–91% inhibition of THC-induced effects
Safety profileSanofi trials [6]No significant AEs at ACO-relevant doses
ACO market needU.S. ED data [4] [10]>1 million cannabis-related ED visits (2016)
Reformulation strategyOpiant development plan [6]Injectable for rapid reversal in ER settings

Properties

CAS Number

358970-97-5

Product Name

Drinabant

IUPAC Name

N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide

Molecular Formula

C23H20Cl2F2N2O2S

Molecular Weight

497.4 g/mol

InChI

InChI=1S/C23H20Cl2F2N2O2S/c1-32(30,31)29(21-11-19(26)10-20(27)12-21)22-13-28(14-22)23(15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h2-12,22-23H,13-14H2,1H3

InChI Key

IQQBRKLVEALROM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AVE1625; AVE 1625; AVE-1625; Drinabant.

Canonical SMILES

CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.